alpha-Tocopherol acetate

Description

Historical Context and Evolution of Research Perspectives on Alpha-Tocopherol (B171835) Acetate (B1210297)

The discovery of vitamin E in 1922 as a dietary factor essential for reproduction in rats marked the beginning of a new era in nutritional science. jst.go.jp Subsequently, the isolation of alpha-tocopherol from wheat germ oil in 1936 paved the way for understanding its chemical properties. jst.go.jp However, the inherent instability of alpha-tocopherol, particularly its susceptibility to oxidation, led to the synthesis of more stable esterified forms, with alpha-tocopherol acetate being the most prominent for use in supplements and fortified foods. scirp.orgokstate.eduoregonstate.edu

Early research primarily focused on the biopotency of different vitamin E forms, with the rat fetal resorption bioassay being a standard method for determining biological activity. scirp.orgnih.gov These studies established a biopotency ratio, suggesting that the natural form, RRR-alpha-tocopherol, was more active than the synthetic all-rac-alpha-tocopheryl acetate. nih.gov This led to the establishment of international units (IU) to standardize the different forms, a practice that has since been revised in favor of milligram measurements of alpha-tocopherol. lcms.czwaters.com

Over the years, research perspectives have evolved significantly. While initially viewed simply as an antioxidant, studies have revealed the multifaceted roles of alpha-tocopherol, including the regulation of gene expression. mdpi.com The advent of sophisticated analytical techniques, such as chiral high-performance liquid chromatography (HPLC), has enabled researchers to differentiate and quantify individual stereoisomers of alpha-tocopherol, providing deeper insights into their distinct metabolic fates and biological activities. lcms.czwaters.comnih.gov This has shifted the focus from a general understanding of "vitamin E" to a more nuanced appreciation of the specific contributions of each isomer and its acetate form.

Distinction and Interrelation with Alpha-Tocopherol and Other Vitamin E Isomers in Biological Systems

Vitamin E is not a single entity but a family of eight related compounds: four tocopherols (B72186) (alpha, beta, gamma, delta) and four tocotrienols (alpha, beta, gamma, delta). wikipedia.orgabdominalkey.commdpi.com Alpha-tocopherol is the most biologically active and abundant form in the human body. wikipedia.orgoregonstate.edu this compound, being an ester, must first be hydrolyzed in the body to its active form, alpha-tocopherol, to exert its biological effects. scirp.orgwikipedia.orgnih.gov This hydrolysis is a critical step in its bioavailability. okstate.eduplos.orgnih.gov

Natural (RRR-alpha-tocopherol) vs. Synthetic (all-rac-alpha-tocopherol acetate) Stereoisomers and their Biological Significance

The distinction between natural and synthetic alpha-tocopherol lies in their stereochemistry. Natural vitamin E, derived from plant sources, consists of only one stereoisomer: RRR-alpha-tocopherol. lcms.czadmanimalnutrition.comresearchgate.net In contrast, synthetic alpha-tocopherol, or all-rac-alpha-tocopherol acetate, is an equal mixture of eight stereoisomers (RRR, RSR, RSS, RRS, SRR, SSR, SSS, and SRS). lcms.czwaters.comadmanimalnutrition.comchiro.org

The biological significance of these stereoisomers is profound and is largely dictated by the alpha-tocopherol transfer protein (α-TTP) in the liver. admanimalnutrition.comnih.govoup.com This protein preferentially binds to the RRR-alpha-tocopherol and other 2R stereoisomers (RSR, RSS, RRS), facilitating their incorporation into very low-density lipoproteins (VLDLs) for transport to other tissues. nih.govoup.com The 2S stereoisomers (SRR, SSR, SSS, SRS) are poorly recognized by α-TTP and are therefore metabolized and excreted to a greater extent. nih.govadmanimalnutrition.comoup.com This selective process results in the preferential accumulation of the natural RRR form and other 2R forms in tissues. oup.com

While all stereoisomers possess antioxidant activity, the preferential retention of the 2R forms, particularly RRR-alpha-tocopherol, is believed to be the primary reason for the higher biological activity of natural vitamin E compared to its synthetic counterpart. nih.govoup.com Research suggests that the biopotency ratio of natural to synthetic vitamin E is approximately 2:1 based on plasma and tissue accumulation, although the historically accepted ratio based on the rat fetal resorption assay was 1.36:1. nih.govoup.comimrpress.comnih.gov

| Stereoisomer | Source | α-TTP Binding Affinity | Biological Significance |

|---|---|---|---|

| RRR-α-tocopherol | Natural | High (100%) nih.gov | Preferentially retained and transported, highest biological activity. admanimalnutrition.comnih.govoup.com |

| all-rac-α-tocopherol | Synthetic | Mixture of high and low affinities | Contains only 12.5% RRR-α-tocopherol; 2S forms are poorly retained. admanimalnutrition.comchiro.org |

Comparative Bioavailability and Tissue Retention of this compound vs. Alpha-Tocopherol

The bioavailability of this compound is a complex process that involves hydrolysis, absorption, and tissue uptake. For this compound to be absorbed, the acetate group must be cleaved off by esterases in the intestine to release free alpha-tocopherol. scirp.orgnih.govnih.gov

Studies comparing the bioavailability of RRR-alpha-tocopherol and its acetate and succinate (B1194679) esters have found that the intestinal absorption is similar in healthy individuals, suggesting that the hydrolysis step is generally efficient. abdominalkey.comoup.comnih.gov However, in vitro studies have shown that the hydrolysis of tocopheryl acetate can be a limiting factor for its bioavailability. plos.org The presence of fat in a meal is also a crucial factor, as it stimulates the release of bile salts and lipases necessary for the emulsification and absorption of fat-soluble vitamins like vitamin E. scirp.orgoup.com

Once absorbed, the retention of alpha-tocopherol in tissues is influenced by the stereoisomer form. As mentioned earlier, the α-TTP in the liver preferentially selects RRR-alpha-tocopherol and other 2R stereoisomers for systemic circulation. admanimalnutrition.comnih.govoup.com This leads to a higher concentration and longer retention of the natural form of vitamin E in tissues compared to the synthetic forms. admanimalnutrition.comnih.gov Studies in rats have shown that while various tissues accumulate alpha-tocopherol, the liver and adipose tissue exhibit a rapid initial uptake. nih.gov However, upon cessation of supplementation, liver levels decline quickly, whereas adipose tissue retains tocopherol for a longer period, suggesting it acts as a long-term storage site. nih.gov The inefficient absorption and/or enhanced breakdown of vitamin E can lead to lower tissue retention. nih.gov

| Form | Key Bioavailability Factor | Tissue Retention |

|---|---|---|

| This compound | Requires hydrolysis to free alpha-tocopherol in the intestine. scirp.orgnih.govnih.gov | Dependent on the stereoisomer composition; RRR-form is preferentially retained. admanimalnutrition.comoup.comnih.gov |

| Alpha-Tocopherol | Directly available for absorption. nih.gov | Higher retention for the natural RRR-form due to preferential binding by α-TTP. admanimalnutrition.comnih.govoup.com |

Structure

2D Structure

3D Structure

Properties

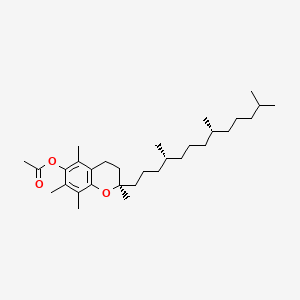

IUPAC Name |

[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKOWWREFLAJOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859032 | |

| Record name | Acetic acid alpha-tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Solid | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-, 6-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Tocopherol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7695-91-2, 52225-20-4, 58-95-7 | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-, 6-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7695-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Tocopherol acetate, dl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052225204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-alpha tocopheryl acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14477 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-tochopheryl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-, 6-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid alpha-tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [2R*(4R*,8R*)]-(±)-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-TOCOPHEROL ACETATE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR1WPI7EW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Tocopherol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

26.5 - 27.5 °C | |

| Record name | alpha-Tocopherol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolism and Pharmacokinetics of Alpha Tocopherol Acetate

Absorption Mechanisms and Influencing Factors

The absorption of alpha-tocopherol (B171835) acetate (B1210297) from the diet is a multi-step process that begins in the small intestine and is significantly influenced by the presence of dietary fats and the activity of specific enzymes.

Role of Lipid-Rich Foods and Dietary Fat

The absorption of the lipophilic alpha-tocopherol is intrinsically linked to the digestion and absorption of dietary fats. drugbank.comnih.gov The presence of lipid-rich foods is essential for the efficient uptake of vitamin E. drugbank.com Dietary fats stimulate the secretion of bile and pancreatic enzymes, which are necessary for the formation of mixed micelles. These micelles are microscopic structures that solubilize the hydrolyzed alpha-tocopherol, allowing it to traverse the aqueous environment of the intestine and reach the surface of the enterocytes for absorption.

Research has demonstrated a direct correlation between the amount of fat in a meal and the extent of vitamin E absorption. nih.gov For instance, a study comparing the absorption of alpha-tocopheryl acetate with meals of varying fat content found significantly greater absorption with higher-fat meals compared to low-fat or no-fat meals. nih.govcambridge.org The food matrix, or the physical and chemical composition of the food in which the vitamin is consumed, also plays a role in its bioavailability. nih.govoup.com

| Meal Composition | Fat Content (g) | Relative Alpha-Tocopherol Absorption |

|---|---|---|

| Toast with butter | 17.5 | Highest |

| Cereal with full-fat milk | 17.5 | High |

| Cereal with semi-skimmed milk | 2.7 | Low |

| Water | 0 | Lowest |

Data derived from a study comparing absorption of 2H-labelled RRR-alpha-tocopheryl acetate with different test meals. nih.govcambridge.org

Transfer to Chylomicrons and Absorption Efficiency

Once the hydrolyzed alpha-tocopherol is taken up by the enterocytes, it is incorporated into large lipoprotein particles called chylomicrons. nih.govtandfonline.com These chylomicrons are assembled within the enterocytes and serve as the primary transport vehicles for newly absorbed dietary fats and fat-soluble vitamins. researchgate.net The chylomicrons are then secreted into the lymphatic system, from where they eventually enter the bloodstream. researchgate.net The efficiency of this process is crucial for the systemic delivery of vitamin E. Studies using deuterium-labeled alpha-tocopheryl acetate have shown that the concentration of labeled alpha-tocopherol increases most rapidly in chylomicrons following oral administration, confirming their central role in the initial transport of newly absorbed vitamin E. nih.gov

Passive Diffusion and Uptake into Enterocytes

Historically, the uptake of alpha-tocopherol by enterocytes was thought to occur primarily through passive diffusion, driven by the concentration gradient of the vitamin across the cell membrane. nih.gov However, more recent research has revealed a more complex mechanism involving transporter-mediated processes. nih.gov While passive diffusion still plays a part, specific carrier proteins on the surface of the intestinal cells are now known to facilitate the uptake of vitamin E. nih.gov This indicates that the absorption of alpha-tocopherol is a more regulated and efficient process than previously understood.

Distribution and Transport within Biological Systems

Following its absorption and initial transport in chylomicrons, alpha-tocopherol is distributed throughout the body via the circulatory system, where it associates with various lipoproteins for delivery to tissues.

Plasma Lipoprotein Association and Transport

In the bloodstream, chylomicrons are acted upon by lipoprotein lipase, which hydrolyzes the triglycerides they carry, releasing fatty acids for use by peripheral tissues. As the chylomicrons are metabolized, they become smaller chylomicron remnants, which are then taken up by the liver. researchgate.netpnas.org The liver plays a central role in regulating the body's vitamin E status. drugbank.com It contains a specific protein called the alpha-tocopherol transfer protein (α-TTP), which preferentially binds to alpha-tocopherol and incorporates it into very low-density lipoproteins (VLDL) that are secreted back into the circulation. researchgate.netpnas.org This selective process is why alpha-tocopherol is the predominant form of vitamin E found in the blood and tissues. drugbank.com

As VLDL circulates, it is also metabolized, leading to the transfer of alpha-tocopherol to other lipoproteins, primarily low-density lipoproteins (LDL) and high-density lipoproteins (HDL). nih.govjci.org These lipoproteins then transport alpha-tocopherol to various tissues throughout the body, where it can be taken up by cells to perform its functions as an antioxidant and in other cellular processes. ahajournals.org The pattern of appearance of newly absorbed, labeled alpha-tocopherol in different lipoprotein fractions shows a progression from chylomicrons to VLDL, and then to LDL and HDL, illustrating the dynamic transport of vitamin E within the plasma. nih.gov

| Lipoprotein Fraction | Relative Speed of Appearance |

|---|---|

| Chylomicrons | Most Rapid |

| Very Low-Density Lipoproteins (VLDL) | Rapid |

| Low-Density Lipoproteins (LDL) | Slower |

| High-Density Lipoproteins (HDL) | Slower |

Based on studies tracking the appearance of deuterated alpha-tocopherol after oral administration of labeled alpha-tocopheryl acetate. nih.gov

Hepatic Alpha-Tocopherol Transfer Protein (alpha-TTP) Function and Specificity

The hepatic alpha-tocopherol transfer protein (α-TTP) plays a crucial role in the regulation of vitamin E in the human body. nih.govwisdomlib.org This protein is primarily located in the liver and brain and is responsible for the distribution of dietary vitamin E, also known as alpha-tocopherol, to the body's cells and tissues. medlineplus.gov After dietary fats and fat-soluble vitamins like vitamin E are absorbed in the intestine, they are transported to the liver via chylomicrons. medlineplus.gov In the liver, α-TTP selectively binds to alpha-tocopherol and facilitates its incorporation into very low-density lipoproteins (VLDLs), which then carry it into the bloodstream for delivery to other tissues. medlineplus.govnih.gov This selective process is a key determinant of the plasma alpha-tocopherol levels in humans. wisdomlib.orgnih.gov

The specificity of α-TTP is a critical factor in determining which forms of vitamin E are retained by the body. nih.gov Of the eight different forms of vitamin E, α-TTP shows the highest affinity for RRR-alpha-tocopherol, the naturally occurring stereoisomer. nih.govnih.gov The protein's hydrophobic pocket has a specific structure that accommodates the R configuration at the C2 position of the chromanol ring of alpha-tocopherol. nih.gov The degree of methylation of the chromanol ring and the presence of the phytyl tail are also factors in ligand discrimination by α-TTP. nih.gov Other forms of vitamin E, such as gamma-tocopherol, have a much lower affinity for α-TTP and are therefore more readily metabolized and excreted. chiro.org Mutations in the gene that codes for α-TTP can impair its function, leading to a condition known as Ataxia with Vitamin E Deficiency (AVED), which is characterized by neurological problems due to the body's inability to retain sufficient vitamin E. nih.govmedlineplus.gov

| Tocopherol Form | Relative Binding Affinity (%) |

|---|---|

| α-tocopherol | 100 |

| β-tocopherol | 38 |

| γ-tocopherol | 9 |

| δ-tocopherol | 2 |

Tissue Distribution and Accumulation

Following its secretion from the liver bound to VLDLs, alpha-tocopherol is distributed throughout the body and accumulates in various tissues. The mechanism of tissue uptake is not fully understood but is thought to involve lipoprotein receptor and lipoprotein lipase-mediated processes. nih.gov

Tissues with high rates of lipoprotein uptake, such as the liver, spleen, and lung, tend to have higher concentrations of alpha-tocopherol. nih.gov Adipose tissue serves as a major storage site for vitamin E, where it accumulates slowly but is retained for longer periods. nih.govnih.gov Studies in rats have shown high levels of tocotrienols in adipose tissue and the adrenal gland. nih.gov The brain also accumulates alpha-tocopherol, although at a slower rate and to a lesser extent than other tissues. mdpi.com The pituitary gland and skeletal muscle also serve as sites for alpha-tocopherol accumulation. nih.gov The selective retention of alpha-tocopherol in tissues is largely due to the action of α-TTP, which prevents its degradation and facilitates its transport. pnas.org

| Tissue | Relative Accumulation | Notes |

|---|---|---|

| Adipose Tissue | High | Serves as a long-term storage site. nih.govnih.gov |

| Liver | High | Central organ for metabolism and distribution. nih.gov |

| Adrenal Gland | High | Shows rapid accumulation. nih.gov |

| Spleen | Moderate | - |

| Lung | Moderate | Significant accumulation observed. nih.gov |

| Brain | Low to Moderate | Accumulates at a slower rate. mdpi.com |

| Skeletal Muscle | Low to Moderate | - |

| Pituitary Gland | Low | - |

Biotransformation Pathways

Hydrolysis of Alpha-Tocopherol Acetate to Alpha-Tocopherol

This compound is a stable ester form of alpha-tocopherol. wikipedia.org For it to become biologically active, the acetate group must be removed through hydrolysis to yield the free alpha-tocopherol. wikipedia.orgnih.gov This conversion is a crucial first step in the biotransformation of this compound. wikipedia.org When ingested, this compound is hydrolyzed to alpha-tocopherol and acetic acid. wikipedia.org In the context of topical application, this hydrolysis also occurs within the skin, although at a slow rate, allowing the release of the active antioxidant form. nih.govresearchgate.net The enzyme responsible for this hydrolysis in the intestine is cholesteryl ester hydrolase. nih.gov

Hepatic Metabolism: ω-Hydroxylation by CYP4F2/CYP3A4

Once alpha-tocopherol is present in the liver, it can either be incorporated into VLDL for transport to other tissues or undergo metabolism for excretion. nih.gov The primary metabolic pathway for tocopherols begins with the ω-hydroxylation of the phytyl tail. nih.govnih.gov This initial and rate-limiting step is catalyzed by cytochrome P450 enzymes, specifically CYP4F2 and CYP3A4. nih.govdrugbank.comresearchgate.net This process involves the addition of a hydroxyl group to the terminal methyl group of the side chain, forming a hydroxychromanol. nih.govnih.gov While alpha-tocopherol is a substrate for these enzymes, other forms of vitamin E, such as gamma-tocopherol, are metabolized more readily. nih.gov

Peroxisomal ω-Oxidation and Carboxychromanol Formation

Following ω-hydroxylation, the newly formed hydroxychromanol undergoes further oxidation to a carboxychromanol. nih.govnih.gov This step involves the conversion of the terminal hydroxyl group to a carboxylic acid group. nih.gov The resulting long-chain carboxychromanol, such as 13'-carboxychromanol, is then transported to the peroxisomes for further degradation. pnas.orgnih.gov Inside the peroxisomes, the phytyl tail of the carboxychromanol is shortened through a process of β-oxidation, which sequentially removes two- or three-carbon units. nih.govnih.gov

Excretion of Metabolites

The process of β-oxidation continues until the side chain is significantly shortened, resulting in the formation of water-soluble end products. nih.gov The primary and final urinary metabolite of alpha-tocopherol is 2-(2'-carboxyethyl)-6-hydroxychroman (CEHC), also referred to as alpha-CEHC. chiro.orgnih.gov The excretion of alpha-CEHC in the urine is an indicator of alpha-tocopherol intake and body status. nih.gov When plasma alpha-tocopherol levels are saturated, the excess is metabolized and excreted as alpha-CEHC. chiro.orgnih.gov Other forms of vitamin E, such as gamma- and delta-tocopherol, are almost entirely converted to their corresponding CEHCs and excreted in the urine. chiro.org These metabolites can also be conjugated, for instance with glucuronic acid, before being excreted in either the urine or feces. nih.govnih.gov

Molecular and Cellular Mechanisms of Alpha Tocopherol Acetate Biological Activity

Antioxidant Mechanisms and Oxidative Stress Mitigation

The cornerstone of alpha-tocopherol's biological activity lies in its potent antioxidant capabilities. It plays a crucial role in protecting cells from the damaging effects of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects. nih.gov

Alpha-tocopherol (B171835) is a highly effective chain-breaking antioxidant. researchgate.net It donates a hydrogen atom from the hydroxyl group on its chromanol ring to lipid peroxyl radicals, converting them into less reactive hydroperoxides and effectively terminating the lipid peroxidation chain reaction. researchgate.netmdpi.com This process transforms alpha-tocopherol into the tocopheroxyl radical, which is relatively stable and less likely to propagate further oxidation. researchgate.net This radical can then be regenerated back to its active form by other antioxidants like ascorbate (B8700270) (vitamin C). researchgate.netnih.gov

Theoretical studies have shown that alpha-tocopherol can react with highly reactive hydroxyl radicals through different mechanisms, although it may be less effective than other antioxidants like coenzyme Q in this specific role. acs.org The primary antioxidant function of alpha-tocopherol is as a peroxyl radical scavenger, which is critical in preventing the propagation of free radical reactions. nih.govnih.gov

| Mechanism | Description | Key Interacting Molecules |

|---|---|---|

| Free Radical Scavenging | Donates a hydrogen atom to neutralize free radicals, particularly lipid peroxyl radicals. patsnap.comnih.gov | Lipid peroxyl radicals, Hydroxyl radicals patsnap.comacs.org |

| Chain-Breaking Activity | Interrupts the propagation of lipid peroxidation chain reactions. researchgate.netmdpi.com | Lipid peroxyl radicals researchgate.net |

| Regeneration | The resulting tocopheroxyl radical can be reduced back to its active form. researchgate.netnih.gov | Ascorbate (Vitamin C), Ubiquinol-10 nih.gov |

Cell membranes and lipoproteins are rich in polyunsaturated fatty acids (PUFAs), which are particularly susceptible to oxidation due to their chemical structure. patsnap.com Alpha-tocopherol, being lipid-soluble, is uniquely positioned within these structures to protect PUFAs from oxidative damage. wikipedia.orgnih.gov It is considered a primary line of defense against lipid peroxidation in these environments. nih.govnih.gov

By preventing the oxidation of PUFAs, alpha-tocopherol helps maintain the integrity, fluidity, and function of cell membranes. nih.govresearchgate.net Similarly, it protects lipoproteins, such as low-density lipoprotein (LDL), from oxidative modification, a key event in the development of atherosclerosis. nih.govjacc.orgnih.govdntb.gov.uanih.gov Studies have shown that supplementation with alpha-tocopherol increases its concentration in LDL and enhances its resistance to oxidation. nih.govnih.govnih.gov

In certain cellular models, alpha-tocopherol supplementation has been observed to lower ROS levels, protecting cells from oxidative damage. mdpi.com This effect can be both direct, by neutralizing ROS, and indirect, by influencing cellular processes that generate ROS. mdpi.com For example, it has been shown to reduce ROS production in the dominant follicle of cattle under negative energy balance. nih.gov

The central role of alpha-tocopherol as an antioxidant is to prevent lipid peroxidation. youtube.com This process, if unchecked, can lead to cellular damage, including compromised membrane function and the formation of reactive aldehydes that can damage other cellular components. mdpi.com Alpha-tocopherol effectively inhibits this chain reaction by scavenging peroxyl radicals. mdpi.com

Dietary supplementation with alpha-tocopheryl acetate (B1210297) has been shown to enhance the oxidative stability of tissues by reducing lipid peroxidation. mdpi.com It protects phospholipids, which are rich in PUFAs and are major components of cell membranes, from oxidative degradation. mdpi.commdpi.com This protective effect is crucial for maintaining cellular health and function.

| Study Focus | Model System | Key Finding | Reference |

|---|---|---|---|

| LDL Oxidation | Healthy Human Volunteers | Supplementation with alpha-tocopherol acetate dose-dependently increased the resistance of LDL to oxidation. | nih.gov |

| ROS Reduction | Aurantiochytrium sp. Culture | Alpha-tocopherol supplementation lowered ROS levels and improved biomass and squalene (B77637) production. | mdpi.com |

| Lipid Peroxidation in Meat | Rabbit Hamburgers | Dietary inclusion of alpha-tocopheryl acetate significantly reduced lipid oxidation in fresh and stored samples. | mdpi.com |

| Stress-Induced Oxidative Damage | Female Rats | Alpha-tocopherol treatment completely prevented stress-induced radical attack and reduced stress biomarkers. | nih.gov |

Modulation of Gene Expression and Signal Transduction Pathways

Beyond its antioxidant functions, alpha-tocopherol is a potent regulator of gene expression and modulates key signal transduction pathways, influencing a wide range of cellular processes. mdpi.comnih.gov These non-antioxidant activities are often specific to the alpha-tocopherol isoform and are not shared by other forms of vitamin E with similar radical-scavenging properties. nih.govcambridge.org

One of the most well-documented non-antioxidant roles of alpha-tocopherol is its ability to regulate the activity of Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways, including cell proliferation and differentiation. nih.govcambridge.orgtaylorfrancis.com

Specifically, alpha-tocopherol has been shown to inhibit the activity of the PKCα isoform in smooth muscle cells. nih.govresearchgate.net This inhibition is not due to a direct interaction with the enzyme but is associated with the dephosphorylation of PKCα. nih.gov Alpha-tocopherol appears to activate a protein phosphatase (specifically, protein phosphatase 2A) which in turn dephosphorylates and deactivates PKCα. cambridge.orgnih.gov This effect is specific to alpha-tocopherol and is not observed with beta-tocopherol, highlighting a specific molecular interaction rather than a general antioxidant effect. nih.gov

The regulation of PKC activity by alpha-tocopherol has been linked to its ability to control cell proliferation. taylorfrancis.com By inhibiting PKC, alpha-tocopherol can influence downstream signaling events that are critical for cell cycle progression.

Effects on Gene Transcription

Alpha-tocopherol is a potent regulator of gene expression, influencing a wide array of transcription factors and signaling pathways. nih.gov Global expression profiling in bovine cells has demonstrated that it can alter the expression of approximately 2.6% of the genes surveyed, highlighting its significant impact on cellular function. nih.gov

Research indicates that alpha-tocopherol affects the canonical pathway of lipid metabolism through the modulation of key transcription factors, including Sterol Regulatory Element-Binding Protein 1 (SREBP1) and Sterol Regulatory Element-Binding Protein 2 (SREBP2). nih.gov Furthermore, network analyses have identified several other transcription factors as central hubs in the regulatory networks affected by alpha-tocopherol. These include:

Hepatocyte nuclear factor 4-alpha (HNF4-α) nih.gov

c-Myc nih.gov

Sp1 transcription factor (SP1) nih.gov

Estrogen receptor 1 (ESR1) nih.gov

The expression of the ESR1 gene, in particular, has been shown to be up-regulated by alpha-tocopherol at both the mRNA and protein levels. nih.gov This finding suggests that alpha-tocopherol's biological effects may be mediated through its influence on nuclear factors and receptors. nih.gov Additionally, alpha-tocopherol directly targets the Complement Component 3 (C3) gene, providing evidence for its role in the immune system at the transcriptional level. nih.gov

Table 1: Transcription Factors and Genes Regulated by Alpha-Tocopherol

| Target Gene/Factor | Reported Effect of Alpha-Tocopherol | Associated Biological Process |

|---|---|---|

| SREBP1 | Modulates activity | Lipid metabolism |

| SREBP2 | Modulates activity | Lipid metabolism |

| HNF4-α | Modulates activity | Metabolic regulation |

| c-Myc | Modulates activity | Cell cycle progression, proliferation |

| SP1 | Modulates activity | Gene expression |

| ESR1 | Upregulates expression | Hormone signaling |

| C3 gene | Targets for regulation | Immune response, immuno-homeostasis |

Modulation of miRNA Expression

Alpha-tocopherol also regulates gene expression post-transcriptionally through the modulation of microRNAs (miRNAs), which are small non-coding RNAs that can inhibit the translation of target mRNAs. nih.gov The compound's influence appears to be modulatory, helping to maintain homeostatic levels of specific miRNAs.

In animal models, a deficiency in vitamin E leads to decreased hepatic levels of miRNA-122a, which is involved in lipid metabolism, and miRNA-125b, which is linked to inflammation and cancer progression. nih.gov This suggests that adequate levels of alpha-tocopherol are necessary for the normal expression of these miRNAs. nih.gov Conversely, in disease states such as non-alcoholic fatty liver disease (NAFLD), where certain miRNAs are pathologically upregulated, alpha-tocopherol supplementation has been shown to significantly downregulate the plasma expression of miRNA-122. nih.gov This indicates a normalizing effect, where alpha-tocopherol can reduce elevated miRNA levels, thereby exerting a hepato-protective effect. nih.gov

Table 2: Modulation of miRNA Expression by Alpha-Tocopherol

| miRNA | Condition | Effect of Alpha-Tocopherol Status/Supplementation | Associated Function |

|---|---|---|---|

| miRNA-122a | Vitamin E Deficiency (in rats) | Expression is decreased | Lipid metabolism |

| miRNA-122a | Non-Alcoholic Fatty Liver Disease (in humans) | Supplementation downregulates expression | Lipid metabolism, Hepatic health |

| miRNA-125b | Vitamin E Deficiency (in rats) | Expression is decreased | Inflammation, Cancer progression |

Impact on Cellular Proliferation, Differentiation, and Apoptosis

The effect of alpha-tocopherol on cellular proliferation, differentiation, and apoptosis (programmed cell death) is highly dependent on the cell type and the specific form of the compound.

Anti-proliferative and Pro-apoptotic Effects: In several cancer cell lines, alpha-tocopherol has been shown to inhibit cell proliferation in a dose-dependent manner and to induce apoptosis. tandfonline.com Studies have demonstrated growth suppression and DNA fragmentation—a hallmark of apoptosis—in erythroleukemia, prostate, and breast cancer cells upon treatment with dl-alpha-tocopherol. tandfonline.com Similarly, alpha-tocopherol can inhibit the proliferation of vascular smooth muscle cells, a process relevant to atherosclerosis. nih.gov This effect is linked to the inhibition of protein kinase C (PKC) activity. nih.govcambridge.org

Cell-Type Specific Proliferation: In contrast to its effects on cancer cells, alpha-tocopherol has been observed to promote the proliferation of other cell types. In vitro studies on human-induced pluripotent stem cell-derived neural progenitors found that alpha-tocopherol increased cell proliferation, suggesting a potential role in enhancing myelin repair. researchgate.netphypha.ir

Ineffectiveness of the Acetate Form in Apoptosis Induction: It is crucial to note that the pro-apoptotic efficacy can vary significantly between different forms of vitamin E. Research on human breast cancer cell lines (MCF7 and MDA-MB-435) found that while tocotrienols and RRR-delta-tocopherol were effective inducers of apoptosis, RRR-alpha-tocopheryl acetate was ineffective. nih.govtandfonline.com Similarly, other studies highlight that derivatives like alpha-tocopheryl succinate (B1194679) are potent pro-apoptotic agents, whereas the acetate form may lack this activity in certain contexts. mdpi.comnih.gov

Table 3: Effects of Alpha-Tocopherol on Cellular Processes

| Cellular Process | Cell Type | Reported Effect of Alpha-Tocopherol/Acetate |

|---|---|---|

| Proliferation | Erythroleukemia, Prostate, Breast Cancer Cells | Inhibition tandfonline.com |

| Proliferation | Vascular Smooth Muscle Cells | Inhibition nih.gov |

| Proliferation | Neural Progenitor Cells | Enhancement phypha.ir |

| Apoptosis | Erythroleukemia, Prostate, Breast Cancer Cells | Induction (by dl-alpha-tocopherol) tandfonline.com |

| Apoptosis | Human Breast Cancer Cells (MCF7, MDA-MB-435) | Ineffective (by RRR-alpha-tocopheryl acetate) nih.govtandfonline.com |

Anti-inflammatory Mechanisms

This compound possesses significant anti-inflammatory properties that are executed through various molecular mechanisms, including the direct inhibition of inflammatory enzymes and the modulation of immune cell function.

Inhibition of Inflammatory Cytokines and Enzymes

Alpha-tocopherol modulates key components of the inflammatory cascade. While it does not appear to affect the mRNA expression of cyclooxygenase-2 (COX-2), it can inhibit the enzyme's activity post-transcriptionally. nih.gov This inhibition reduces the synthesis of prostaglandin (B15479496) E2, a key mediator of inflammation. nih.gov However, some research suggests that other forms, such as alpha-tocopheryl succinate, are more potent inhibitors of prostaglandin production than the acetate form in certain cell types. nih.gov

Beyond COX-2, alpha-tocopherol supplementation has been shown to significantly decrease the secretion of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β) from activated monocytes. nih.govahajournals.org This effect is attributed to the inhibition of the 5-lipoxygenase pathway. ahajournals.org It also functions to lower the release of other pro-inflammatory cytokines, including IL-6 and tumor necrosis factor-alpha (TNF-α). researchgate.net

Role in Maintaining Immuno-Homeostasis

Alpha-tocopherol plays a role in maintaining the balance and stability of the immune system (immuno-homeostasis). This function is partly mediated at the genetic level through its ability to target and regulate the expression of the C3 gene, which is a central component of the complement system. nih.gov By modulating immune components and enhancing T cell function, particularly in aging populations, alpha-tocopherol helps to sustain a healthy immune response and reduce the risk of infections. nih.govclinicaleducation.org

Modulation of Immune Cell Function

Alpha-tocopherol directly influences the function of key immune cells, notably T lymphocytes and monocytes.

T Lymphocytes: Supplementation with alpha-tocopherol enhances T cell-mediated functions. nih.gov It has been shown to improve T cell proliferation, increase the production of IL-2 (a cytokine critical for T cell growth), and restore age-related declines in T cell function. nih.govresearchgate.net Mechanistically, alpha-tocopherol can reverse age-associated defects in T cell receptor signaling by restoring the phosphorylation of the Linker for Activation of T cells (LAT) adaptor protein, a key step in T cell activation. nih.gov

Monocytes: Alpha-tocopherol exerts several anti-atherogenic effects by modulating monocyte function. nih.govnih.gov Supplementation leads to a decrease in the release of reactive oxygen species, reduces lipid oxidation, and inhibits the secretion of IL-1β. nih.gov Furthermore, it diminishes the adhesion of monocytes to endothelial cells, a critical early event in the development of atherosclerosis. nih.gov

Table 4: Effects of Alpha-Tocopherol on Immune Cell Function

| Immune Cell | Function/Pathway Affected | Observed Effect of Alpha-Tocopherol |

|---|---|---|

| T Lymphocytes | Proliferation & IL-2 Production | Enhanced, especially in aged models nih.govresearchgate.net |

| T Lymphocytes | LAT Protein Phosphorylation | Restored in aged models nih.gov |

| Monocytes | Release of Reactive Oxygen Species | Decreased nih.gov |

| Monocytes | IL-1β Secretion | Decreased nih.govahajournals.org |

| Monocytes | Adhesion to Endothelium | Decreased nih.gov |

Interactions with Other Biomolecules and Metabolic Pathways

This compound, a synthetic and more stable form of vitamin E, undergoes hydrolysis to alpha-tocopherol in the body, which then participates in a variety of molecular and cellular interactions. healthline.com Its lipophilic nature dictates its distribution within cellular membranes and lipoproteins, where it exerts its primary functions. The biological activity of alpha-tocopherol is not solely defined by its well-known antioxidant capabilities but also by its intricate interplay with other biomolecules and its influence on critical metabolic pathways. These interactions can modulate lipid homeostasis, enhance the body's antioxidant network, and affect the metabolism of xenobiotics.

Influence on Lipid Metabolism

Alpha-tocopherol has been shown to modulate the expression of genes that are pivotal in the regulation of lipid uptake and metabolism. nih.gov A significant part of this regulation is mediated through transcription factors such as peroxisome proliferator-activated receptors (PPARs), specifically PPAR-α and PPAR-γ. nih.govkoreascience.kr

In animal models fed a high-fat diet, supplementation with d-α-tocopherol demonstrated an improvement in insulin (B600854) resistance and a reduction in serum levels of triglycerides and very-low-density lipoprotein-cholesterol (VLDL-C). nih.govkoreascience.kr This was accompanied by a decrease in malondialdehyde (MDA) levels, a marker of oxidative stress, in both the serum and the liver. nih.govkoreascience.kr Mechanistically, these effects were associated with an increase in the expression of hepatic PPAR-α and a decrease in PPAR-γ expression. nih.govkoreascience.kr The upregulation of PPAR-α is known to enhance the β-oxidation of fatty acids in the liver, which can, in turn, reduce serum triglyceride levels. nih.gov

Furthermore, supra-nutritional supplementation with α-tocopheryl acetate has been observed to improve the oxidative stability of lipids in animal tissues. mdpi.com This leads to a greater retention of polyunsaturated fatty acids (PUFAs), which are otherwise prone to oxidation. mdpi.com

Table 1: Effects of d-α-tocopherol on Lipid Metabolism in a High-Fat Diet-Fed Animal Model

| Parameter | Effect of d-α-tocopherol Supplementation | Associated Molecular Changes |

| Insulin Resistance | Improved | - |

| Serum Triglycerides | Decreased | Increased hepatic PPAR-α expression |

| Serum VLDL-Cholesterol | Decreased | Increased hepatic PPAR-α expression |

| Serum Malondialdehyde (MDA) | Decreased | - |

| Liver Malondialdehyde (MDA) | Decreased | - |

| Hepatic PPAR-α Expression | Increased | - |

| Hepatic PPAR-γ Expression | Decreased | - |

Interaction with Vitamin C and Synergistic Antioxidant Effects

Alpha-tocopherol is a potent, lipid-soluble, chain-breaking antioxidant that protects cellular membranes from lipid peroxidation. nih.gov It functions by donating a hydrogen atom to lipid peroxyl radicals, thereby neutralizing them and terminating the chain reaction of lipid peroxidation. nih.gov In this process, alpha-tocopherol itself becomes a radical, the tocopheryl radical.

The antioxidant capacity of alpha-tocopherol is significantly enhanced through its interaction with vitamin C (ascorbic acid). Vitamin C is a water-soluble antioxidant that can regenerate the active form of alpha-tocopherol from the tocopheryl radical. nih.govnih.gov This recycling process allows a single molecule of alpha-tocopherol to scavenge multiple radicals, thus potentiating its antioxidant effect.

This synergistic relationship has been demonstrated in various contexts. For instance, the combination of this compound and ascorbic acid has been reported to have radioprotective properties, as evidenced by a reduction in chromosome aberrations in the bone marrow of irradiated rats. researchgate.net This combination not only provides a radioprotective effect but also appears to enhance apoptosis in irradiated cells, which may be beneficial in eliminating damaged cells. researchgate.net Studies have also shown that when used together on the skin, alpha-tocopherol and vitamin C can help prevent UV damage. healthline.com

Table 2: Synergistic Effects of Alpha-Tocopherol and Vitamin C

| Combined Effect | Research Finding |

| Antioxidant Regeneration | Vitamin C regenerates the active form of alpha-tocopherol from the tocopheryl radical. nih.govnih.gov |

| Radioprotection | Combined administration significantly reduced the frequency of chromosome aberrations in irradiated rats. researchgate.net |

| Enhanced Apoptosis | The combination of the two vitamins increased the content of low-molecular-weight DNA in the blood plasma of irradiated animals, suggesting an enhancement of apoptosis. researchgate.net |

| UV Protection | Used together on the skin, they may help decrease sunburned cells, DNA damage, and skin pigmentation following UV exposure. healthline.com |

Effects on Drug Metabolism

Alpha-tocopherol has been found to influence the expression and activity of enzymes involved in drug metabolism, particularly the cytochrome P450 (CYP) family of enzymes. nih.govresearchgate.net These enzymes are crucial for the biotransformation of a wide array of xenobiotics, including a majority of prescription drugs.

Research indicates that alpha-tocopherol can act as a ligand for the pregnane (B1235032) X receptor (PXR), a nuclear receptor that regulates the expression of several drug-metabolizing enzymes and transporters. researchgate.netnih.gov Activation of PXR by alpha-tocopherol can lead to the induction of CYP3A4, an enzyme responsible for the metabolism of approximately 60% of all prescription drugs. nih.gov In vivo studies in mice have shown an upregulation of Cyp3a11 (the murine homolog of human CYP3A4) in response to alpha-tocopherol. nih.govnih.gov

However, the effects of alpha-tocopherol on CYP enzymes can be complex and sometimes contradictory across different studies. For example, some research in rats and cultured human liver cells (HepG2) did not find significant changes in the mRNA levels of various CYP enzymes following treatment with RRR-α-tocopheryl acetate. mdpi.comiiarjournals.org Conversely, other studies in rats and mice have reported an increase in the mRNA levels and activity of several CYP members, including CYP3A, CYP2B, and CYP2C. nih.govmdpi.com These discrepancies may be attributable to differences in experimental models, dosages, and the specific forms of vitamin E used.

The potential for alpha-tocopherol to induce drug-metabolizing enzymes raises considerations for possible interactions with therapeutic drugs, as an increase in their metabolism could potentially alter their efficacy. nih.gov

Table 3: Reported Effects of Alpha-Tocopherol on Cytochrome P450 (CYP) Enzymes

| Enzyme Family/Subfamily | Reported Effect | Experimental Model |

| CYP3A4 | Induction via PXR activation | Human cell lines (HepG2) nih.govresearchgate.netnih.gov |

| Cyp3a11 | Upregulation of gene expression | Mice nih.govnih.gov |

| CYP3A | Upregulation | Rats nih.gov |

| CYP2B | Upregulation | Rats nih.gov |

| CYP20A1 | Dose-dependent upregulation of mRNA | Human cell lines (HepG2) mdpi.com |

| Various CYPs | No significant change in mRNA levels | Rats, Human cell lines (HepG2) mdpi.comiiarjournals.org |

Preclinical Research on Therapeutic and Modulatory Roles of Alpha Tocopherol Acetate

Studies in Oxidative Stress-Related Conditions

Alpha-tocopherol (B171835) acetate (B1210297), a stable form of vitamin E, has been the subject of numerous preclinical studies to evaluate its efficacy in mitigating cellular damage caused by oxidative stress. These investigations have explored its potential therapeutic and modulatory roles in various conditions where reactive oxygen species (ROS) are implicated in the pathophysiology.

Intense physical exercise is known to increase the production of ROS, leading to a state of oxidative stress that can cause muscle damage and fatigue. Preclinical studies have examined the potential of alpha-tocopherol acetate to counteract these effects.

Research in animal models has demonstrated that alpha-tocopherol exhibits antioxidative activity in the context of exercise-induced oxidative stress. bioscientifica.com In growing male Wistar rats subjected to running on a treadmill, the administration of tocopherol acetate was found to influence the levels of lipid peroxides and the antioxidative potential in the serum. bioscientifica.com The effectiveness of alpha-tocopherol in reducing oxidative stress appeared to be dose-dependent, with increasing doses leading to a more efficient reduction in lipid peroxidation. bioscientifica.com Another study on young male Wistar rats also showed that increased liver concentrations of α-tocopherol had a protective effect against oxidative damage induced by endurance training. nih.gov However, some research suggests that an excessive supply of tocopherol under conditions of elevated oxidative stress might paradoxically lead to prooxidative actions. bioscientifica.com

| Animal Model | Key Findings | Reference |

|---|---|---|

| Growing Wistar male rats | Tocopherol acetate exhibited antioxidative activity, with increasing doses leading to a more efficient reduction of oxidative stress. However, excessive supply posed a risk of prooxidative action. | bioscientifica.com |

| Young male Wistar rats | Increased liver concentrations of α-tocopherol exerted a protective effect against endurance training-induced oxidative damage. | nih.gov |

Ischemia/reperfusion (I/R) injury is a significant cause of tissue damage in various pathological conditions, such as myocardial infarction and stroke. The reintroduction of blood flow to ischemic tissue triggers a burst of ROS production, leading to cellular injury. Preclinical research has investigated the protective effects of this compound in models of I/R injury.

In a study involving anesthetized rats, the administration of this compound before reperfusion significantly suppressed the increase in heart interstitial 8-hydroxydeoxyguanosine, a marker of oxidative DNA damage, following myocardial ischemia and reperfusion. nih.gov This suggests that one of the protective mechanisms of this compound is the reduction of oxidative DNA damage during myocardial I/R. nih.gov Further research in a mouse model of cardiac I/R demonstrated that alpha-tocopherol preserves cardiac function by reducing both oxidative stress and inflammation. mdpi.com It was found to reduce infarct size and restore cardiac function, as measured by several key parameters. mdpi.com

| Animal Model | Key Findings | Reference |

|---|---|---|

| Anesthetized rats | This compound significantly suppressed the reperfusion-induced increase in a marker of oxidative DNA damage in the heart. | nih.gov |

| Male C57BL/6 mice | Alpha-tocopherol reduced cardiac I/R injury and preserved cardiac function by mitigating oxidative and inflammatory responses. | mdpi.com |

Oxidative stress is a major cause of DNA damage, which, if not repaired, can lead to mutations and contribute to the development of various diseases. The antioxidant properties of this compound suggest a potential role in protecting DNA from oxidative damage.

As mentioned previously, a study on myocardial ischemia and reperfusion in rats showed that this compound could reduce oxidative DNA damage, as evidenced by the suppression of increased 8-hydroxydeoxyguanosine levels. nih.gov However, the role of alpha-tocopherol in relation to DNA damage may be complex. An in vitro study found that in the presence of copper(II) ions, alpha-tocopherol could act as a potent DNA-damaging agent. nih.gov This pro-oxidant activity was observed to cause DNA base oxidation and backbone cleavage. nih.gov These findings highlight the importance of the cellular environment in determining the antioxidant or pro-oxidant effects of alpha-tocopherol.

| Model | Key Findings | Reference |

|---|---|---|

| Anesthetized rats (in vivo) | Reduced oxidative DNA damage during myocardial ischemia and reperfusion. | nih.gov |

| In vitro model with copper(II) ions | Acted as a potent DNA-damaging agent, causing base oxidation and backbone cleavage. | nih.gov |

Investigations in Chronic Disease Models

The potential therapeutic and modulatory roles of this compound have also been explored in preclinical models of chronic diseases where oxidative stress and inflammation are key contributors to the disease process.

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in the arteries, is a leading cause of cardiovascular disease. Oxidative modification of low-density lipoprotein (LDL) is a critical early event in atherogenesis.

Preclinical studies using animal models have provided evidence for the anti-atherogenic effects of alpha-tocopherol. In apolipoprotein E (apoE)-deficient mice fed an atherogenic diet, supplementation with this compound was shown to slow the development of atherosclerosis. nih.gov The treated mice exhibited a significant reduction in atherosclerotic lesions without changes in serum or hepatic cholesterol levels. nih.gov Another study using a unique mouse model of advanced atherosclerosis also demonstrated a protective role for alpha-tocopherol in inhibiting atherogenesis and improving cardiac function. bioscientifica.com Interestingly, this study suggested that the anti-atherogenic effects of alpha-tocopherol might be independent of its antioxidant properties, as it was observed to act as a prooxidant in certain contexts. bioscientifica.com The beneficial effects may be related to the inhibition of adhesion molecule expression, which is crucial for the infiltration of monocytes into the arterial wall. bioscientifica.com

| Animal Model | Key Findings | Reference |

|---|---|---|

| Apolipoprotein E (apoE)-deficient mice | Supplementation with moderate doses of alpha-tocopherol slowed atherogenesis and reduced atherosclerotic lesions. | nih.gov |

| ApoE−/− Fbn1C1039G+/+ mice (advanced atherosclerosis model) | High-dose alpha-tocopherol treatment inhibited the progression of atherosclerosis and improved cardiac function, potentially through antioxidant-independent mechanisms. | bioscientifica.com |

Oxidative stress is strongly implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease (AD). The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid-rich composition.

Preclinical research in animal models of AD has suggested that alpha-tocopherol may have neuroprotective effects. In transgenic AD mice, dietary supplementation with α-tocopherol was found to improve cognitive function and decrease oxidative stress. mdpi.com It mitigated the reduction of glutathione (GSH) levels and the increase in oxidized glutathione (GSSG) and lipid peroxidation in the cerebral cortex and hippocampus. mdpi.com Another study using a rat model of sporadic Alzheimer's-like disease induced by intracerebroventricular streptozotocin demonstrated that α-tocopherol enhanced intracellular calcium homeostasis and corrected neurodegenerative defects by reducing oxidative stress and mitochondrial dysfunction. nih.gov Furthermore, in a transgenic mouse model of tauopathies, supplementation with alpha-tocopherol suppressed and/or delayed the development of tau pathology, which correlated with improved health and attenuated motor weakness. researchgate.net

| Animal Model | Key Findings | Reference |

|---|---|---|

| Transgenic AD mice | Improved cognitive function and decreased oxidative stress by mitigating reductions in GSH and increases in GSSG and lipid peroxidation. | mdpi.com |

| icv-streptozotocin-induced sporadic Alzheimer's-like disease in male Wistar rats | Enhanced intracellular calcium homeostasis and corrected neurodegenerative defects by reducing oxidative stress and mitochondrial dysfunction. | nih.gov |

| Transgenic mice overexpressing human tau protein | Supplementation suppressed or delayed the development of tau pathology and attenuated motor weakness. | researchgate.net |

Cancer Research (e.g., antitumor efficacy, induction of apoptosis and autophagy)

The role of this compound in cancer research has been a subject of extensive investigation, with studies yielding varied and sometimes conflicting results. A landmark study in this area is the Alpha-Tocopherol, Beta-Carotene Cancer Prevention (ATBC) Study, a large-scale clinical trial conducted to assess the effects of vitamin E and beta-carotene supplementation on cancer incidence in male smokers. cancer.govaacrjournals.orgcancer.gov The trial was designed to determine if daily supplements of 50 mg of dl-alpha-tocopheryl acetate could prevent lung and other cancers. cancer.gov While the study did not find a preventive effect on the incidence of lung cancer, it did reveal a significant association between alpha-tocopherol supplementation and a lower incidence of prostate cancer. aacrjournals.orgoup.com

However, other large-scale intervention studies have produced disappointing results regarding the cancer-preventive properties of alpha-tocopherol. aacrjournals.org For instance, the Physicians' Health Study II Randomized Control Trial found that supplementation with 400 IU of alpha-tocopherol every other day for eight years did not reduce the risk of prostate cancer or any other cancers. aacrjournals.org Similarly, the Women's Health Study, which administered 600 IU of alpha-tocopherol on alternate days, did not observe a significant effect on the incidence of colon, lung, or total cancers. aacrjournals.org

Some epidemiological studies suggest a potential benefit of alpha-tocopherol in preventing certain cancers, but these findings are not consistently supported by large clinical trials. nih.gov The inconsistencies in research findings highlight the complexity of vitamin E's role in carcinogenesis. It has been proposed that different forms of tocopherols (B72186) may have varying effects, with some research suggesting that gamma-tocopherol (γ-T) and delta-tocopherol (δ-T) might have more potent cancer-preventive properties than alpha-tocopherol at supranutritional levels. aacrjournals.org

| Study | Intervention | Key Findings | Reference |

|---|---|---|---|

| Alpha-Tocopherol, Beta-Carotene Cancer Prevention (ATBC) Study | 50 mg/day dl-alpha-tocopheryl acetate | No effect on lung cancer incidence; 32% lower prostate cancer incidence. | cancer.govaacrjournals.orgcancer.gov |

| Physicians' Health Study II | 400 IU alpha-tocopherol every other day | No reduction in the risk of prostate cancer or total cancers. | aacrjournals.org |

| Women's Health Study | 600 IU alpha-tocopherol every other day | No significant effect on the incidence of colon, lung, or total cancers. | aacrjournals.org |

Diabetic Complications (e.g., alveolar bone loss, insulin (B600854) resistance)

This compound has been investigated for its potential to mitigate various complications associated with diabetes, particularly those related to oxidative stress and insulin resistance. Research has shown that dexamethasone, a widely used therapeutic agent, can induce insulin resistance through the overproduction of reactive oxygen species (ROS). biotech-asia.org A study investigating the effects of this compound on dexamethasone-induced experimental insulin resistance found that while it did not prevent or reverse insulin resistance entirely, it did improve insulin sensitivity. biotech-asia.org

A meta-analysis of randomized controlled trials concluded that vitamin E intake has a beneficial role in improving HbA1c and insulin resistance in individuals with diabetes. nih.gov Furthermore, short-term interventions with vitamin E were found to lower fasting blood glucose in these patients. nih.gov The antioxidant properties of tocopherols are believed to contribute to these effects by reducing oxidative stress, a key factor in the development of insulin resistance and other diabetic complications. frontiersin.org

In animal models, the impact of this compound on diabetic complications has also been explored. One study in diabetic rats investigated its effect on cataractogenesis, a common ocular complication of diabetes. The results indicated that while vitamin E and vitamin E succinate (B1194679) reduced gamma-crystallin leakage in the vitreous humor, this compound did not show a significant improvement in the visual cataract score. nih.gov

| Complication | Study Type | Key Findings | Reference |

|---|---|---|---|

| Insulin Resistance | Experimental (Dexamethasone-induced) | Improved insulin sensitivity but did not prevent/reverse insulin resistance. | biotech-asia.org |

| Glycemic Control | Meta-analysis of RCTs | Improved HbA1c and insulin resistance; lowered fasting blood glucose in short-term interventions. | nih.gov |

| Cataractogenesis | Animal (Diabetic Rats) | No significant improvement in visual cataract score. | nih.gov |

Role in Tissue Protection and Regeneration

Skin Health and Protection Against UV Radiation

This compound is a stable form of vitamin E commonly used in cosmetic and skincare formulations for its protective benefits against environmental stressors, particularly UV radiation. patsnap.comlotioncrafter.com Its primary role in skin health is attributed to its function as a lipid-soluble antioxidant, preventing damage induced by free radicals and reactive oxygen species. oregonstate.edu Although it can absorb light in the UVB spectrum, its "sunscreen" activity is considered limited as it does not absorb UVA light or light in the higher wavelengths of the UVB spectrum. oregonstate.edu

Topical application of this compound has been shown in rodent models to reduce UV-induced skin damage by decreasing lipid peroxidation and limiting DNA damage. oregonstate.edu It has also been found to reduce UV-induced tumor formation in multiple mouse studies. oregonstate.edu When applied to the skin, this compound is converted to its active form, alpha-tocopherol, by epidermal esterases. nih.govnih.gov This biologically active form integrates into cellular membranes, where it neutralizes free radicals and helps to prevent premature aging of the skin induced by UV irradiation. patsnap.comlotioncrafter.com

In addition to its antioxidant properties, this compound exhibits anti-inflammatory effects. patsnap.com It can reduce UV-induced skin swelling, thickness, erythema, and edema, which are all signs of skin inflammation. oregonstate.edu Studies have also shown that the combination of topical vitamin E and vitamin C can be particularly effective in protecting the skin against UV damage, leading to a decrease in sunburned cells and DNA damage. oregonstate.eduhealthline.com

| Protective Effect | Mechanism of Action | Supporting Evidence | Reference |

|---|---|---|---|

| Photoprotection | Antioxidant activity, neutralization of free radicals. | Reduced lipid peroxidation and DNA damage in rodent models. | oregonstate.edu |

| Anti-inflammatory | Inhibition of inflammatory cytokine and enzyme production. | Reduced UV-induced skin swelling, thickness, erythema, and edema. | patsnap.comoregonstate.edu |

| Synergistic Effect with Vitamin C | Enhanced photoprotection. | Decreased sunburned cells and DNA damage. | oregonstate.eduhealthline.com |

Ocular Health (e.g., retinal protection, cataractogenesis, macular degeneration)

This compound has been investigated for its role in supporting eye health, particularly in relation to age-related macular degeneration (AMD) and cataract formation. caringsunshine.com Its antioxidant properties are believed to help protect retinal cells from oxidative damage, a contributing factor in the development of several eye diseases. caringsunshine.com

The most significant research in this area comes from the Age-Related Eye Disease Study (AREDS) and its successor, AREDS2. caringsunshine.comcaringsunshine.com These large clinical trials found that a combination of antioxidants, including vitamin E, vitamin C, beta-carotene, and zinc, could slow the progression of intermediate to advanced AMD in certain individuals. caringsunshine.comcaringsunshine.com However, it is important to note that vitamin E alone did not demonstrate significant protective effects; its benefit was observed as part of a broader antioxidant formula. caringsunshine.comcaringsunshine.com

Regarding cataract prevention, studies on vitamin E supplementation have yielded mixed results. caringsunshine.com While some observational studies have suggested a modest reduction in cataract risk with higher vitamin E intake, randomized controlled trials have generally not shown a significant benefit of vitamin E supplementation in slowing cataract progression or reducing its incidence. caringsunshine.com

In terms of retinal protection, alpha-tocopherol has been shown to protect the retina from light-induced injury. nih.gov Studies in diabetic rat models have also indicated that alpha-tocopherol has a protective effect on retinal cells, helping to maintain their densities and prevent apoptosis. nih.gov

| Ocular Condition | Key Findings | Supporting Studies | Reference |

|---|---|---|---|

| Age-Related Macular Degeneration (AMD) | Effective in slowing progression as part of an antioxidant combination; not effective alone. | AREDS and AREDS2 | caringsunshine.comcaringsunshine.comcaringsunshine.com |

| Cataracts | Mixed results; randomized controlled trials show limited benefit. | Observational studies and RCTs | caringsunshine.com |

| Retinal Protection | Protects against light-induced injury and maintains retinal cell density in diabetic models. | Animal studies | nih.govnih.gov |

Myopathy and Neurological Dysfunction

The antioxidant properties of alpha-tocopherol are central to its potential role in mitigating myopathy and neurological dysfunction, as oxidative stress is implicated in nerve injury. caringsunshine.com Vitamin E is considered an essential nutrient for nerve function, protecting the integrity of cell membranes by inhibiting lipid peroxidation. acgrace.com

There is evidence suggesting that vitamin E supplementation can be beneficial for specific forms of neuropathy. caringsunshine.com For instance, in patients with vitamin E deficiency due to genetic disorders or fat malabsorption syndromes, supplementation has shown clear neurological benefits and can help prevent or slow the progression of nerve damage. caringsunshine.com

Some small clinical trials have explored the use of alpha-tocopherol in diabetic neuropathy and chemotherapy-induced peripheral neuropathy, though the results have been mixed and generally modest. caringsunshine.com An experimental animal study investigating the effects of alpha-tocopherol and cyanocobalamin (vitamin B12) on peripheral nerve healing found that the combination of these vitamins accelerated functional recovery. turkishneurosurgery.org.tr While vitamin E alone was not effective in treating axonal degeneration or edema/inflammation in this study, the combination therapy showed a reduction in both, suggesting an additive effect. turkishneurosurgery.org.tr

| Condition | Proposed Mechanism | Research Findings | Reference |

|---|---|---|---|

| Peripheral Neuropathy | Antioxidant, protection of cell membranes. | Beneficial in deficiency-related neuropathies; mixed results in other forms. | caringsunshine.comacgrace.com |

| Peripheral Nerve Healing | Additive effect with Vitamin B12. | Combination therapy accelerated functional recovery and reduced axonal degeneration in an animal model. | turkishneurosurgery.org.tr |

Wound Healing and Tissue Regeneration

This compound has been explored for its therapeutic potential in wound healing and tissue regeneration, primarily due to its antioxidant and anti-inflammatory properties. nih.govdrsergiomazzei.health As a potent antioxidant, it helps to modulate the inflammatory response in a wound, reducing excessive oxidative stress and promoting a more balanced healing environment. drsergiomazzei.health

During the proliferative phase of wound healing, alpha-tocopherol has been shown to enhance collagen synthesis, which can contribute to improved wound tensile strength and reduced scar formation. drsergiomazzei.healthresearchgate.net It also modulates the expression of connective tissue growth factor, further supporting the skin repair process. researchgate.net